![molecular formula C9H8N2OS B1365866 1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole CAS No. 62366-48-7](/img/structure/B1365866.png)
1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole
Overview
Description
1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of imidazole and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Masking of Carbonyl Groups
1-Methyl-2-(thiophene-2-carbonyl)-1H-imidazole has been explored for its utility in the functional masking of carbonyl groups. This compound allows for the survival of the carbonyl group under severe conditions, enabling its easy reproduction through specific chemical treatments (Ohta, Hayakawa, Nishimura, & Okamoto, 1984).
Electrophilic Substitution Reactions
Research has investigated the synthesis and electrophilic substitution of 1-methyl-2-(thienyl-2)imidazole. These studies have led to the development of methods for methylation of 2-R-imidazoles, demonstrating the compound's reactivity and potential for further chemical applications (Stoyanov, El’chaninov, & Pozharskii, 1991).
Generation of Active Acyl Species
The generation of reactive acyl species from 1-methyl-2-acyl-1H-imidazoles has been studied, showcasing the compound's ability to undergo transformations under specific conditions to produce acylated compounds (Ohta, Hayakawa, & Okamoto, 1985).
Synthesis and Conversion into Carbonyl Compounds
Studies have also focused on the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds. This research highlights the compound's utility as a masked form of the carbonyl group and as a synthon for group transformations (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Luminescence Sensing and Pesticide Removal
1-Methyl-2-(thiophene-2-carbonyl)-1H-imidazole and its derivatives have been used in constructing metal-organic frameworks (MOFs) with applications in luminescence sensing and environmental contaminant removal. These MOFs have shown efficiency in detecting and trapping specific contaminants, such as Hg(II), Cu(II), and Cr(VI), demonstrating the compound's utility in environmental and analytical chemistry (Zhao et al., 2017).
properties
IUPAC Name |
(1-methylimidazol-2-yl)-thiophen-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-11-5-4-10-9(11)8(12)7-3-2-6-13-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTIRHWQCUAYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404985 | |
Record name | (1-methyl-1H-imidazol-2-yl)(thien-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole | |
CAS RN |
62366-48-7 | |
Record name | (1-methyl-1H-imidazol-2-yl)(thien-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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